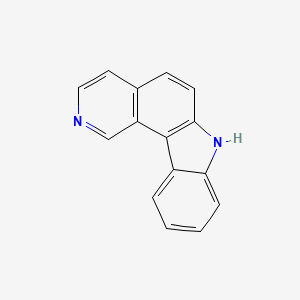

7H-Pyrido(4,3-c)carbazole

描述

Historical Context and Discovery

The discovery and development of this compound represents a significant milestone in heterocyclic chemistry research. The systematic synthesis of pyridocarbazole compounds was first achieved by Manske and Kulka in their pioneering work during the late 1940s. Their foundational research established the synthetic pathways for creating various pyridocarbazole isomers, including the specific this compound structure. The compound was synthesized from hydrazones of cyclohexanone and 7-hydrazinoisoquinoline through ring closure and dehydrogenation of the resulting tetrahydropyridocarbazoles.

The historical significance of this compound extends beyond its initial synthesis, as it became part of a larger family of twelve possible isomeric pyridocarbazoles formed by the fusion of a pyridine ring at different positions of the carbazole nucleus. The early Canadian researchers recognized the potential importance of these structures, noting that the fusion of the pyridine ring at the 2,3- and 3,4-positions results in twelve isomeric pyridocarbazoles, six belonging to the quinoline series and six to the isoquinoline series. This systematic approach to understanding pyridocarbazole chemistry laid the groundwork for future investigations into their biological and pharmaceutical applications.

The compound received formal chemical identification with the CAS registry number 205-29-8, establishing its unique identity within the chemical literature. The historical development of synthetic methodologies for this compound paralleled the growing interest in nitrogen-containing heterocycles as potential pharmaceutical agents, reflecting the compound's emerging importance in medicinal chemistry research.

Structural Classification within Heterocyclic Chemistry

This compound belongs to the broader category of aromatic heterocycles, specifically representing a tetracyclic system that combines both pyridine and carbazole structural elements. The compound exhibits the molecular formula C₁₅H₁₀N₂, indicating the presence of two nitrogen atoms within its tetracyclic framework. This structural arrangement places it within the specialized class of pyridocarbazoles, which are characterized by the fusion of a six-membered pyridine ring to a tricyclic carbazole system.

| Chemical Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₀N₂ | |

| Molecular Weight | 218.25 g/mol | |

| CAS Registry Number | 205-29-8 | |

| Density | 1.336 g/cm³ | |

| Boiling Point | 488.6°C at 760 mmHg | |

| Flash Point | 229.1°C |

The structural classification of this compound is further distinguished by its specific fusion pattern, where the pyridine ring is attached at the 4,3-positions of the carbazole core. This arrangement creates a unique electronic environment that influences both the compound's chemical reactivity and biological activity. The aromatic nature of the system is maintained through the delocalization of π-electrons across all four rings, contributing to the compound's stability and distinctive properties.

Within heterocyclic chemistry, pyridocarbazoles represent an important subset of nitrogen-containing aromatic compounds that bridge the structural gap between simpler heterocycles like pyridine and more complex polycyclic systems. The presence of two nitrogen atoms in different chemical environments—one as part of the pyridine ring and another as part of the carbazole NH group—provides multiple sites for potential chemical modification and biological interaction.

Relationship to Natural Alkaloids

The structural framework of this compound shows significant relationships to naturally occurring alkaloids, particularly those found in plant species of the Apocynaceae family. Recent phytochemical investigations have revealed the presence of pyridocarbazole alkaloids in Strychnos nitida, where researchers isolated three new racemic pyridocarbazole alkaloids designated as stritidas A-C. These natural products demonstrate the biological relevance of the pyridocarbazole structural motif and its occurrence in nature.

The relationship between this compound and natural alkaloids extends to the broader ellipticine family of compounds. Ellipticine, specifically identified as 5,11-dimethyl-6H-pyrido[4,3-b]carbazole, represents a closely related natural product first isolated from Ochrosia elliptica Labill in 1959. While ellipticine differs in its specific ring fusion pattern and substitution, it shares the fundamental pyridocarbazole framework that characterizes this important class of natural products.

The discovery of natural pyridocarbazole alkaloids has provided valuable insights into the biosynthetic pathways that generate these complex tetracyclic structures. The isolation of compounds featuring N-2-hydroxyethyl moieties in some natural pyridocarbazoles represents the first examples of such substitution patterns in this alkaloid family. These findings suggest that nature employs sophisticated enzymatic processes to construct and modify the pyridocarbazole core structure, providing inspiration for synthetic chemists developing new methodologies for creating these compounds.

The structural similarities between synthetic this compound and natural alkaloids have important implications for understanding structure-activity relationships in biological systems. The fact that plants have evolved to produce compounds with this specific tetracyclic framework suggests that the pyridocarbazole structure may interact with fundamental biological processes, making synthetic analogs like this compound valuable tools for investigating these interactions.

Significance in Chemical and Biological Research

The research significance of this compound extends across multiple scientific disciplines, with particular importance in medicinal chemistry and pharmacological research. The compound has demonstrated notable biological activities, including potent anti-HIV properties when appropriately substituted. Research has shown that derivatives such as 5-Methoxy-7-methyl-7H-pyrido[4,3-c]carbazole exhibit exceptional antiviral activity with an EC₅₀ value of 0.0054 microgram per milliliter and a therapeutic index of 503. These findings highlight the potential of the pyridocarbazole framework for developing new antiviral therapeutics.

The anticancer properties of pyridocarbazole compounds have established this chemical class as an important focus for oncology research. Studies of S16020 derivatives, which belong to the pyridocarbazole family, have demonstrated significant antitumor activity through multimodal mechanisms including DNA intercalation and topoisomerase II-DNA complex inhibition. These compounds display particularly high activity against lung cancer cells while maintaining low toxicity to normal cells, suggesting a favorable therapeutic window for potential clinical applications.

The synthetic chemistry research surrounding this compound has contributed significantly to the development of new methodologies for constructing complex heterocyclic systems. Recent advances include continuous synthesis approaches using photocyclization reactions, which enable more efficient production of pyridocarbazoles for research applications. These synthetic developments have expanded the accessibility of pyridocarbazole compounds for biological evaluation and have facilitated structure-activity relationship studies.

The compound's significance in chemical research extends to its role as a scaffold for developing enzyme inhibitors. The pyridocarbazole framework has proven particularly valuable for creating kinase inhibitors, with compounds like Pyr1 demonstrating the ability to inhibit LIM kinase and affect cellular processes such as actin microfilament dynamics and cell motility. These properties have implications not only for cancer treatment but also for preventing metastasis, representing a unique approach to cancer therapy.

The versatility of the this compound structure for chemical modification has made it an important platform for medicinal chemistry research. The presence of multiple positions suitable for substitution allows researchers to systematically explore structure-activity relationships and optimize biological activities. This flexibility has contributed to the development of numerous derivatives with enhanced potency, selectivity, and pharmaceutical properties, establishing the compound as a valuable lead structure for drug discovery programs.

属性

CAS 编号 |

205-29-8 |

|---|---|

分子式 |

C15H10N2 |

分子量 |

218.25 g/mol |

IUPAC 名称 |

7H-pyrido[4,3-c]carbazole |

InChI |

InChI=1S/C15H10N2/c1-2-4-13-11(3-1)15-12-9-16-8-7-10(12)5-6-14(15)17-13/h1-9,17H |

InChI 键 |

WNKWCVDUFJGGSD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=NC=C4 |

规范 SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=NC=C4 |

其他CAS编号 |

205-29-8 |

同义词 |

7H-PDCA 7H-pyrido(4,3-c)carbazole |

产品来源 |

United States |

准备方法

Fischer Indole Cyclization and Dehydrogenation

The Fischer indole synthesis remains a cornerstone for constructing carbazole frameworks. For 7H-Pyrido(4,3-c)carbazole, this method involves cyclizing quinoline hydrazones derived from cyclohexanone. For example, 7-hydrazino-6-chloroquinoline reacts with cyclohexanone under acidic conditions (acetic acid/H₂SO₄) to form tetrahydro intermediates, which are subsequently dehydrogenated using palladium-on-carbon (Pd/C) at elevated temperatures.

Key Conditions :

-

Cyclization : Acetic acid (15 mL), concentrated H₂SO₄ (2 mL), reflux for 1 hour.

-

Dehydrogenation : Pd/C (10 wt%), 250°C, 2 hours under H₂ atmosphere.

This two-step process yields this compound in 60–70% overall yield. Challenges include controlling regioselectivity and minimizing over-dehydrogenation, which can lead to aromatic byproducts.

Skraup Reaction for Angular Annulation

The Skraup reaction, traditionally used for quinoline synthesis, has been adapted to construct pyridocarbazoles. Heating 1-phenyl-5-amino-1-benzotriazole with glycerol and sulfuric acid at 160–180°C induces cyclodehydration, forming the angular pyrido[4,3-c]carbazole scaffold.

Optimized Protocol :

-

Reactants : 1-Phenyl-5-amino-1-benzotriazole (1.0 equiv), glycerol (5.0 equiv), H₂SO₄ (3.0 equiv).

-

Conditions : 180°C, 6 hours under N₂.

While cost-effective, this method suffers from low yields and requires stringent temperature control to avoid tar formation.

Modern Catalytic Strategies

Pd-Catalyzed Tandem [3 + 2] Heteroannulation

A breakthrough in pyridocarbazole synthesis involves Pd-catalyzed sequential C–N and C–C bond formation. This modular approach constructs the tetracyclic core in a single pot, bypassing intermediates.

Mechanistic Insights :

-

C–N Bond Formation : Pd(0)/DavePhos catalyzes coupling between chloroanilines (e.g., 4-methoxy-2-chloroaniline) and heteroaryl bromides (e.g., 6-bromoisoquinoline) to form secondary anilines (e.g., 7a ).

-

C–C Bond Formation : Pd(II)-mediated C–H activation enables regioselective cyclization, yielding 7H-pyrido[4,3-c]carbazole derivatives (e.g., 9a–c ).

Representative Conditions :

| Step | Catalyst System | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| C–N Coupling | Pd(OAc)₂ (5 mol%), DavePhos | K₃PO₄ | 1,4-Dioxane | 160°C (MW) | 87 |

| C–H Activation | Pd(OAc)₂ (5 mol%), HPCy₃BF₄ | – | 1,4-Dioxane | 160°C (MW) | 82 |

This method achieves 75–90% yields for electron-rich substrates but struggles with nitro-substituted anilines (e.g., 7e ), which arrest at the secondary aniline stage.

Conrad-Limpach Condensation for Linear Analogues

The Conrad-Limpach reaction, typically used for 4-hydroxyquinolines, has been repurposed to synthesize 6H-pyrido[3,2-b]carbazoles. Condensing 3-amino-1,4-dimethylcarbazole with ethyl acetoacetate under Dean-Stark conditions forms β-ketoanilides, which cyclize at 230°C in diphenylether.

Procedure :

-

Condensation : 3-Amino-1,4-dimethylcarbazole (1.0 equiv), ethyl acetoacetate (1.2 equiv), toluene, reflux (12 hours).

-

Cyclization : Diphenylether, 230°C, 3 hours.

While applicable to related scaffolds, this route requires pre-functionalized carbazole precursors, limiting its generality.

Post-Synthetic Functionalization

Hydroxylation and Demethylation

The 10-hydroxy group in this compound is often introduced via demethylation of methoxy precursors. Treating 10-methoxy derivatives with BBr₃ in dichloromethane at −78°C cleaves methyl ethers quantitatively.

Demethylation Protocol :

-

Substrate : 10-Methoxy-7H-pyrido[4,3-c]carbazole (1.0 equiv).

-

Reagent : BBr₃ (3.0 equiv), CH₂Cl₂.

-

Conditions : −78°C → RT, 12 hours.

Direct hydroxylation via MnO₂ or enzymatic catalysis remains underexplored but offers potential for late-stage diversification.

O-Alkylation and Acylation

The phenolic –OH group undergoes typical electrophilic substitutions:

-

O-Methylation : CH₃I, K₂CO₃, DMF, 80°C, 75–90% yield.

-

Acetylation : Ac₂O, pyridine, RT, 60–85% yield.

These reactions enable rapid access to derivatives for structure-activity relationship (SAR) studies.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| Fischer Indole | High regioselectivity, established protocol | Multi-step, moderate yields | 60–70 | Moderate |

| Skraup Reaction | Low cost, simple reagents | Low yields, side reactions | 18–22 | Low |

| Pd-Catalyzed Annulation | High efficiency, single-pot synthesis | Sensitive to electronic effects | 75–90 | High |

| Conrad-Limpach | Access to linear isomers | Requires specialized precursors | 45–50 | Moderate |

Industrial-Scale Considerations

Industrial production favors Pd-catalyzed methods due to their scalability and compatibility with continuous flow reactors. Selective crystallization from methanol or ethanol ensures ≥99% purity, while distillation under reduced pressure (0.5–1.0 mmHg) isolates intermediates. Recent advances in ligand design (e.g., HPCy₃BF₄) and microwave-assisted heating further enhance throughput .

化学反应分析

Types of Reactions: 7H-Pyrido(4,3-c)carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydropyridocarbazoles .

科学研究应用

Chemical Applications

Building Block for Synthesis

7H-Pyrido(4,3-c)carbazole serves as a crucial building block in organic synthesis, particularly for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for synthesizing derivatives with enhanced properties.

Comparison with Similar Compounds

The compound's unique ring fusion pattern distinguishes it from other pyrido-carbazole derivatives. For instance, it can be compared with:

| Compound Name | Structure | Unique Properties |

|---|---|---|

| 10H-Pyrido[2,3-b]carbazole | Structure | Different biological activity |

| 7H-Pyrido[3,2-c]carbazole | Structure | Varies in reactivity |

| 11H-Pyrido[3,4-a]carbazole | Structure | Distinct pharmacological profiles |

Biological Applications

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example, the dimeric form known as ditercalinium shows high DNA affinity and acts as a potent antitumor agent by bisintercalating into DNA strands. This property enhances its efficacy against various cancer cell lines, including breast and bladder carcinomas .

Antiviral Properties

Several studies have highlighted the antiviral capabilities of this compound derivatives against HIV. Notably, the compound 5-methoxy-7-methyl-7H-pyrido(4,3-c)carbazole demonstrated an effective inhibition of HIV replication with an EC50 value of 0.0054 µg/mL and a therapeutic index of 503 . This suggests a promising avenue for developing antiviral therapies based on this scaffold.

Medicinal Chemistry

Therapeutic Potential

The medicinal applications of this compound are extensive. Its derivatives are being explored for their potential to treat various diseases through mechanisms such as DNA intercalation and inhibition of crucial cellular pathways involved in tumorigenesis and viral replication. For instance:

- Ditercalinium : Effective against multiple cancer types due to its strong DNA binding properties.

- Carbazole Derivatives : Such as sulfonamides that inhibit microtubule assembly and show promise in treating liver and breast cancers with low cytotoxicity .

Industrial Applications

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, this compound is utilized in the development of organic light-emitting diodes due to its favorable electronic properties. Its structural characteristics allow for efficient charge transport and light emission, making it a valuable component in optoelectronic devices.

Case Studies

- Ditercalinium's Mechanism of Action : A study demonstrated that ditercalinium acts by bisintercalating into DNA at the major groove, which significantly inhibits cancer cell proliferation.

- Antiviral Screening : A series of substituted pyrido-carbazoles were synthesized and tested against HIV, revealing structure-activity relationships that guide future drug design efforts.

作用机制

The mechanism of action of 7H-Pyrido(4,3-c)carbazole involves its interaction with molecular targets and pathways within biological systems. For instance, ditercalinium, a dimer of this compound, exhibits high DNA affinity and bisintercalating ability, which contributes to its potent antitumor properties . This mechanism involves the intercalation of the compound between DNA base pairs, disrupting DNA replication and transcription processes.

相似化合物的比较

Positional Isomers of Pyridocarbazoles

The pyridocarbazole family includes multiple isomers differentiated by nitrogen placement in the pyridine ring. Key examples include:

Key Insights :

Substituent Effects on Bioactivity

Functional groups significantly influence pharmacological properties:

Key Insights :

- Electron-Withdrawing Groups : Nitro substituents (e.g., in 7b) enhance DNA-binding affinity, critical for intercalation-based antitumor activity .

- Methoxy Groups : Methoxy substitution at C10 in 7H-pyrido[4,3-c]carbazole derivatives improves antiviral potency, likely by modulating lipophilicity and target interaction .

Efficiency and Yield

- 7H-Pyrido[4,3-c]carbazole : A two-step convergent synthesis achieves an 83% yield for the core structure, outperforming traditional six-step routes (28% yield) .

- Pyrido[2,3-c]carbazole : Catalyst-free one-pot syntheses using tetronic acid and substituted amines offer mild reaction conditions and high yields (~90%) .

Functionalization Strategies

Antitumor Activity

- 7H-Pyrido[4,3-c]carbazole Dimers: Ditercalinium causes delayed growth arrest in L1210 leukemia cells by bis-intercalation, unlike monointercalators (e.g., Adriamycin) .

- Resistance Profiles: Cells resistant to 7H-pyrido[4,3-c]carbazole dimers remain sensitive to 6H-pyridocarbazole monomers, highlighting mechanistic differences .

Antiviral Activity

- Substituted 7H-pyrido[4,3-c]carbazoles inhibit HIV replication at nanomolar concentrations, surpassing analogues like pyrido[3,2-c]carbazole derivatives .

常见问题

Basic Question: What safety precautions are essential when handling 7H-Pyrido[4,3-c]carbazole in laboratory settings?

Answer:

7H-Pyrido[4,3-c]carbazole poses acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory hazards (H335). Key precautions include:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Gloves must be removed without touching the outer surface to avoid contamination .

- Ventilation: Ensure fume hoods or local exhaust systems are operational to minimize inhalation of dust or aerosols .

- Spill Management: Collect spills using non-sparking tools and store in sealed containers. Avoid dispersing dust .

- First Aid: For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap and water .

Note: Physical properties like solubility, vapor pressure, and decomposition temperature are not fully characterized, necessitating conservative handling .

Advanced Question: How can researchers optimize synthetic routes for 7H-Pyrido[4,3-c]carbazole?

Answer:

Two methodologies are prominent:

- NaH-Induced Cyclization: Demonstrated in the synthesis of 7H-Pyrido[3,4-c]carbazole (73% yield) via nitrosation and phosphinic acid reduction. Critical parameters include temperature control (0–5°C during nitrosation) and stoichiometric NaH to minimize side reactions like transmethylation .

- Metal-Free A³-Coupling: Combines 1-formyl-β-carbolines, 3-amino-9-ethylcarbazole, and terminal alkynes using iodine as a catalyst. Advantages include mild conditions (room temperature), broad substrate scope, and quantum yields up to 60% for photophysical applications .

Table 1: Comparison of Synthetic Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| NaH-Induced Cyclization | 73% | High purity, scalable | Acid-sensitive intermediates |

| A³-Coupling | 60–90% | Metal-free, tunable luminescence | Requires inert atmosphere |

Basic Question: How is the structure of 7H-Pyrido[4,3-c]carbazole confirmed spectroscopically?

Answer:

- ¹³C NMR: Peaks at δ 140.2 (C-3a), 138.3 (C-6a), and 135.5 (C-6) confirm the carbazole-pyrido fused system .

- HRMS (ESI): A molecular ion peak at m/z 249.1029 [M+H]⁺ matches the theoretical mass of C₁₆H₁₃N₂O (Δ = 0.7 ppm) .

- IR Spectroscopy: Absence of N–H stretches (3300–3500 cm⁻¹) indicates full aromaticity in the carbazole core .

Advanced Question: What strategies mitigate regioselectivity challenges during 7H-Pyrido[4,3-c]carbazole synthesis?

Answer:

Regioselectivity issues arise in cyclization and substitution steps:

- Cyclization Control: Use NaH in THF at 25°C to favor pyrido-carbazole formation over alternative isomers. Acidic conditions may induce transmethylation, as detected via mass spectrometry .

- Directed Functionalization: Introduce electron-withdrawing groups (e.g., nitro, methoxy) at specific positions to stabilize transition states. For example, 9-methoxy derivatives show enhanced anti-HIV activity without side-product formation .

Basic Question: What analytical methods ensure purity of 7H-Pyrido[4,3-c]carbazole derivatives?

Answer:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities from A³-coupling byproducts .

- TLC: Silica gel plates (ethyl acetate/hexane, 1:3) with iodine staining verify reaction progress .

- Elemental Analysis: Carbon-nitrogen ratios within ±0.3% of theoretical values confirm purity .

Advanced Question: How do structural modifications influence the anti-HIV activity of 7H-Pyrido[4,3-c]carbazole derivatives?

Answer:

Substituents at positions 9 and 11 significantly modulate activity:

- Electron-Donating Groups (e.g., -OCH₃): Enhance binding to viral reverse transcriptase (RT). 9-Hydroxy-11-methyl derivatives inhibit RT with IC₅₀ = 0.2 µM .

- Halogenation (e.g., -Cl, -F): Improves metabolic stability but may reduce solubility. 11-Chloro derivatives show 10-fold higher plasma half-life than parent compounds .

Table 2: Structure-Activity Relationships (SAR)

| Derivative | IC₅₀ (HIV-1 RT) | Solubility (µg/mL) |

|---|---|---|

| 9-Hydroxy-11-methyl | 0.2 µM | 12.5 |

| 11-Chloro | 1.5 µM | 8.2 |

| Parent (unsubstituted) | 5.0 µM | 20.1 |

Basic Question: What storage conditions preserve 7H-Pyrido[4,3-c]carbazole stability?

Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation.

- Humidity: Use desiccants (silica gel) to avoid hydrolysis, as water solubility data are unavailable .

- Container: Glass containers with PTFE-lined caps prevent organic solvent interactions .

Advanced Question: How can researchers quantify photophysical properties of 7H-Pyrido[4,3-c]carbazole derivatives?

Answer:

- Quantum Yield (ΦF): Measure using an integrating sphere with a reference fluorophore (e.g., quinine sulfate). A³-coupled derivatives exhibit ΦF up to 60% at λₑₓ = 365 nm .

- Stokes Shift: Calculate as the difference between absorption (λₐᵦₛ = 340 nm) and emission maxima (λₑₘ = 450 nm) to assess energy loss .

Basic Question: What are the primary applications of 7H-Pyrido[4,3-c]carbazole in drug discovery?

Answer:

- Antiviral Agents: Substituted derivatives inhibit HIV-1 replication via RT and integrase binding .

- Anticancer Research: Structural analogs (e.g., neocryptolepines) intercalate DNA and inhibit topoisomerase II .

Advanced Question: What computational tools predict reactivity of 7H-Pyrido[4,3-c]carbazole in nucleophilic environments?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。